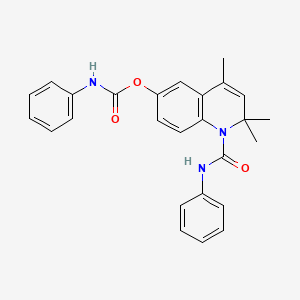
2,2,4-Trimethyl-1-(phenylcarbamoyl)-1,2-dihydroquinolin-6-yl phenylcarbamate
Beschreibung
2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry
Eigenschaften
Molekularformel |
C26H25N3O3 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
[2,2,4-trimethyl-1-(phenylcarbamoyl)quinolin-6-yl] N-phenylcarbamate |
InChI |
InChI=1S/C26H25N3O3/c1-18-17-26(2,3)29(24(30)27-19-10-6-4-7-11-19)23-15-14-21(16-22(18)23)32-25(31)28-20-12-8-5-9-13-20/h4-17H,1-3H3,(H,27,30)(H,28,31) |
InChI-Schlüssel |
GIRITPKDKMKXPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
6-Phenylcarbamoyloxy-2,2,4-trimethyl-1,2-dihydrochinolin-1-carbonsäureanilid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-N-oxiden führt.
Reduktion: Reduktionsreaktionen können mit Hydrierungskatalysatoren wie Palladium auf Kohle durchgeführt werden, was zur Bildung von Dihydrochinolin-Derivaten führt.
Substitution: Nucleophile Substitutionsreaktionen können an den Carbamate- oder Phenylcarbamoylgruppen auftreten, häufig unter Verwendung von Reagenzien wie Natriumhydrid oder Lithiumdiisopropylamid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohle-Katalysator.
Substitution: Natriumhydrid in wasserfreien Lösungsmitteln.
Hauptprodukte
Oxidation: Chinolin-N-oxide.
Reduktion: Dihydrochinolin-Derivate.
Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 6-Phenylcarbamoyloxy-2,2,4-trimethyl-1,2-dihydrochinolin-1-carbonsäureanilid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern. Beispielsweise kann sie die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, wodurch die Substratbindung oder Katalyse verhindert wird. Die genauen beteiligten Pfade hängen vom spezifischen biologischen Kontext und Ziel ab.
Wirkmechanismus
The mechanism of action of 2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2,4-Trimethyl-1,2-dihydrochinolin: Teilt den Chinolinkern, aber es fehlen die Carbamate und Phenylcarbamoylgruppen.
Phenylcarbamate-Derivate: Verbindungen mit ähnlichen Carbamate-Gruppen, aber unterschiedlichen Kernstrukturen.
Einzigartigkeit
6-Phenylcarbamoyloxy-2,2,4-trimethyl-1,2-dihydrochinolin-1-carbonsäureanilid ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die ihm eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


